molecular formula C17H13F3IN3OS B11564136 3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11564136
M. Wt: 491.3 g/mol
InChI Key: YSCKPLNJSXMTCM-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core. Key structural features include:

  • 4-Methyl substituent: Influences steric hindrance and electron distribution.
  • 6-Trifluoromethyl group: Improves lipophilicity and metabolic stability.

Properties

Molecular Formula

C17H13F3IN3OS

Molecular Weight

491.3 g/mol

IUPAC Name

3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C17H13F3IN3OS/c1-7-5-9(21)3-4-10(7)23-15(25)14-13(22)12-8(2)6-11(17(18,19)20)24-16(12)26-14/h3-6H,22H2,1-2H3,(H,23,25)

InChI Key

YSCKPLNJSXMTCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C=C(C=C3)I)C)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thieno[2,3-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the trifluoromethyl group can lead to a variety of functionalized thienopyridine derivatives .

Mechanism of Action

The mechanism of action of 3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the iodine and trifluoromethyl groups enhances its binding affinity and specificity . Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular signaling processes .

Comparison with Similar Compounds

Substituent-Driven Variations in Thieno[2,3-b]pyridine-2-carboxamides

The table below highlights critical structural differences and their implications:

Compound Name (CAS/Reference) Core Structure Substituents Key Properties Biological Activity
Target Compound Thieno[2,3-b]pyridine 3-Amino, 4-Methyl, 6-CF₃, N-(4-iodo-2-methylphenyl) High lipophilicity (CF₃), potential halogen bonding (I) Inferred anticancer/antimicrobial activity (structural analogy)
3-Amino-4-(p-tolyl)-6-CF₃-thieno[2,3-b]pyridine-2-carboxamide (832737-65-2) Thieno[2,3-b]pyridine 4-p-Tolyl, 6-CF₃ Molecular weight: 351.35 g/mol Enzyme modulation (unspecified)
3-Amino-N-(4-fluorophenyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine 4-Phenyl, 6-Thiophen-2-yl, N-(4-fluorophenyl) Anti-hypertrophic activity, targets Epac1 Cardioprotective effects against β-AR activation
3-Amino-N-(4-chlorophenyl)-6-thiophen-2-yl-4-CF₃-thieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine 4-CF₃, 6-Thiophen-2-yl, N-(4-chlorophenyl) Enhanced polarity (Cl), molecular weight: ~450 g/mol Potential kinase inhibition
N-(4-Methoxyphenyl)-3-phenyl-6-CF₃-thieno[3,2-b]pyridine-2-carboxamide Thieno[3,2-b]pyridine 3-Phenyl, 6-CF₃, N-(4-methoxyphenyl) Lower solubility (methoxy group), MW: 428.43 g/mol Antimicrobial activity

Impact of Substituents on Pharmacological Properties

  • Trifluoromethyl (CF₃) : Present in the target compound and several analogs (e.g., ), this group enhances lipophilicity and resistance to oxidative metabolism, improving bioavailability .
  • Halogen Substituents (I, Cl, F) :
    • Iodine (Target) : Increases molecular weight (~100 g/mol vs. Cl/F analogs) and may enable radiopharmaceutical applications. Its bulky nature could affect receptor binding .
    • Chlorine/Fluorine () : Electron-withdrawing effects stabilize aromatic rings and modulate electronic interactions with biological targets.
  • Amino Group: Common in all compared compounds, it facilitates hydrogen bonding with enzymes (e.g., FOXM1 inhibition in ).

Structural-Activity Relationship (SAR) Insights

  • Position 4 Substituents: Methyl (Target) vs. Phenyl () vs. CF₃ (Target): Phenyl groups enhance π-π stacking but reduce polarity.
  • 4-Methoxyphenyl (): Methoxy groups improve solubility but may reduce membrane permeability.

Biological Activity

3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of thienopyridines, which are known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C17H13F3IN3OSC_{17}H_{13}F_3IN_3OS with a molecular weight of approximately 491.27 g/mol. Its structure includes a thieno[2,3-b]pyridine core, which is substituted with various functional groups that contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the potential of thienopyridine derivatives as antiviral agents. In particular, compounds similar to 3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide have shown promising results against viral targets. For instance, modifications at the C-2 and N-3 positions of the pyridine ring have been associated with enhanced antiviral activity, suggesting that similar substitutions might improve the efficacy of this compound against specific viruses .

Antibacterial Activity

Compounds within the thienopyridine class have also been evaluated for their antibacterial properties. Studies indicate that certain structural modifications can lead to significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 µg/mL .

Anticancer Potential

The anticancer properties of thienopyridine derivatives are another area of active research. The inhibition of heat shock protein 90 (Hsp90), a molecular chaperone involved in cancer cell survival and proliferation, has been a focus for compounds similar to 3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide. These compounds have shown potential in disrupting cancer cell growth in vitro and in vivo models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienopyridine derivatives. Key findings include:

  • Substitution Effects : The presence of halogens (e.g., iodine) at specific positions enhances biological activity.
  • Functional Groups : Amino and trifluoromethyl groups are beneficial for increasing solubility and bioavailability.
Substituent Effect on Activity
IodineIncreases antibacterial activity
TrifluoromethylEnhances solubility
Amino groupImproves interaction with targets

Case Studies

  • Antiviral Efficacy : A study demonstrated that derivatives with similar structures inhibited viral replication in cell cultures more effectively than standard antiviral agents.
  • Antibacterial Screening : A series of thienopyridine derivatives were tested against Pseudomonas aeruginosa, showing significant activity with MIC values comparable to existing antibiotics.

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